2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 421577-84-6
VCID: VC6616764
InChI: InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-15-9-5-7-11-17(15)29-20(19)24-22(25)28-13-18(26)23-16-10-6-4-8-14(16)2/h3-4,6,8,10H,1,5,7,9,11-13H2,2H3,(H,23,26)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Molecular Formula: C22H23N3O2S2
Molecular Weight: 425.57

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

CAS No.: 421577-84-6

Cat. No.: VC6616764

Molecular Formula: C22H23N3O2S2

Molecular Weight: 425.57

* For research use only. Not for human or veterinary use.

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - 421577-84-6

Specification

CAS No. 421577-84-6
Molecular Formula C22H23N3O2S2
Molecular Weight 425.57
IUPAC Name N-(2-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-15-9-5-7-11-17(15)29-20(19)24-22(25)28-13-18(26)23-16-10-6-4-8-14(16)2/h3-4,6,8,10H,1,5,7,9,11-13H2,2H3,(H,23,26)
Standard InChI Key KHBUYZUOTFLOSZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Introduction

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide appears to be a heterocyclic compound containing a benzothieno-pyrimidine core structure. Such compounds often exhibit biological activity and are of interest in medicinal chemistry for their potential therapeutic applications.

Structural Features

The compound includes:

  • A benzothieno-pyrimidine core, which is a fused heterocyclic system combining benzothiophene and pyrimidine.

  • A sulfanyl group (-S-), linking the core to an acetamide moiety.

  • An N-(2-methylphenyl)acetamide substituent, which may influence the compound's pharmacokinetics and binding properties.

  • An allyl group, which could enhance reactivity or biological activity.

Potential Applications

Heterocyclic compounds like this often serve as scaffolds for:

  • Anti-inflammatory agents: Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase.

  • Anticancer agents: Benzothieno derivatives have shown promise in targeting cancer pathways.

  • Neuroprotective agents: Pyrimidine derivatives are explored for Alzheimer's disease and other neurodegenerative disorders.

Synthesis Pathways

While specific synthesis details for this compound are unavailable, it likely involves:

  • Formation of the benzothieno-pyrimidine core via cyclization reactions.

  • Introduction of the allyl group through alkylation.

  • Coupling with N-(2-methylphenyl)acetamide using sulfanyl chemistry.

Analytical Characterization

Standard techniques used for similar compounds include:

  • NMR Spectroscopy: For structural confirmation (e.g., 1H^1H and 13C^13C).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: For detailed structural elucidation.

Biological Activity

Though no direct data is available for this compound:

  • Molecular docking studies could predict its interaction with biological targets.

  • In vitro assays would evaluate its efficacy against specific enzymes or receptors.

If you need further assistance or specific insights into related compounds, feel free to ask!

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